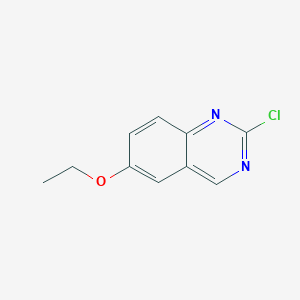

2-Chloro-6-ethoxyquinazoline

Description

2-Chloro-6-ethoxyquinazoline (CAS: 778639-39-7) is a halogenated quinazoline derivative with the molecular formula C₁₀H₉ClN₂O and a molecular weight of 208.64 g/mol . It features a chlorine atom at position 2 and an ethoxy group (-OCH₂CH₃) at position 6 on the quinazoline core. This compound is primarily used in research settings as a synthetic intermediate, particularly in medicinal chemistry for developing targeted therapies.

Properties

IUPAC Name |

2-chloro-6-ethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-2-14-8-3-4-9-7(5-8)6-12-10(11)13-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCCMGZAKMKNIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CN=C(N=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethoxyquinazoline typically involves the reaction of 2-chloroquinazoline with ethyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-ethoxyquinazoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Scientific Research Applications

2-Chloro-6-ethoxyquinazoline has been extensively studied for its applications in various fields:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its role in developing new therapeutic agents for diseases such as cancer and bacterial infections.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxyquinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Key Physicochemical Properties :

- Solubility : Soluble in organic solvents like DMSO; requires careful preparation to avoid degradation.

- Storage : Stable at 2–8°C for short-term; long-term storage at -20°C or -80°C is recommended.

Comparison with Structural Analogs

2-Chloro-6-methylquinazoline (CAS: 113082-39-6)

Molecular Formula : C₉H₇ClN₂; Molecular Weight : 178.62 g/mol.

Key Differences :

4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline (CAS: 183322-19-2)

Molecular Formula : C₁₃H₁₄Cl₂N₂O₃; Molecular Weight : 317.16 g/mol.

Key Differences :

- The 4-chloro derivative has a more complex substitution pattern, making it suitable for specialized pharmaceutical applications, such as Erlotinib impurity synthesis.

- Increased molecular weight and polar substituents (e.g., methoxyethoxy) may reduce solubility in non-polar solvents compared to this compound.

Other Analogs

- 6-Chloro-2-(2-methoxyphenyl)amino-4-phenylquinazoline: Introduced an aromatic amine group, which could modulate receptor binding affinity in drug discovery.

Research Implications and Challenges

- This compound offers a balance of solubility and reactivity, making it versatile for nucleophilic substitutions. However, its biological activity remains underexplored compared to analogs like 2-chloro-6-methylquinazoline.

Biological Activity

2-Chloro-6-ethoxyquinazoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a heterocyclic structure that includes a chlorine atom at the 2-position and an ethoxy group at the 6-position. This configuration is believed to enhance its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as tyrosine kinases and topoisomerases , which play critical roles in cell division and DNA replication. By inhibiting these enzymes, the compound disrupts cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.

- Binding Affinity Studies : Research employing molecular docking techniques has indicated that this compound binds effectively to various biological targets, enhancing its potential therapeutic effects.

Pharmacological Properties

The pharmacological properties of this compound include:

- Anticancer Activity : Various studies have demonstrated its effectiveness against different cancer cell lines. For instance, it has shown significant antiproliferative effects against human lung carcinoma cells (Calu-6) with a notable reduction in tumor growth in xenograft models .

- Selectivity : The compound exhibits selective inhibition profiles for vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial for angiogenesis in tumors. This selectivity is vital for minimizing side effects while maximizing therapeutic efficacy .

Case Studies and Experimental Data

- In Vivo Studies : In vivo assays have reported a dose-dependent antitumor activity of this compound, with significant reductions in tumor size observed after treatment .

- In Vitro Studies : In vitro experiments have shown that the compound inhibits cell viability in various cancer cell lines, with IC50 values indicating potent activity against specific targets:

- Molecular Docking Results : Molecular docking studies revealed strong interactions between this compound and key residues in the binding pockets of target proteins, suggesting a mechanism for its inhibitory effects on EGFR and VEGFR pathways .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other quinazoline derivatives:

| Compound | Target Enzyme | IC50 (μM) | Effect on Cell Viability | Notes |

|---|---|---|---|---|

| This compound | VEGFR-2 | 0.03 | Significant | Strong selectivity for angiogenesis inhibition |

| Compound X (similar structure) | EGFR | 0.04 | Moderate | Exhibits lower selectivity |

| Compound Y (related derivative) | PDGFR | 3.4 | Low | Less effective compared to 2-Chloro variant |

Conclusions

The biological activity of this compound demonstrates significant potential as an anticancer agent through its mechanisms involving enzyme inhibition and selective targeting of cancer pathways. Ongoing research continues to elucidate its pharmacological properties and therapeutic applications, making it a promising candidate for further development in cancer therapeutics.

Future Directions

Further studies are needed to explore:

- The full spectrum of biological activities across different cancer types.

- Long-term effects and safety profiles in clinical settings.

- Potential modifications to enhance efficacy and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.